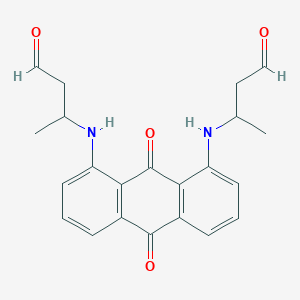
3,3'-((9,10-Dioxo-9,10-dihydroanthracene-1,8-diyl)bis(azanediyl))dibutanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-((9,10-Dioxo-9,10-dihydroanthracene-1,8-diyl)bis(azanediyl))dibutanal is a complex organic compound that features an anthraquinone core. Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis. This particular compound is characterized by its unique structure, which includes two butanal groups attached to the anthraquinone core via azanediyl linkages.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((9,10-Dioxo-9,10-dihydroanthracene-1,8-diyl)bis(azanediyl))dibutanal typically involves the following steps:
Formation of the Anthraquinone Core: The anthraquinone core can be synthesized through the oxidation of anthracene using reagents such as chromium trioxide or potassium dichromate.
Introduction of Azanediyl Linkages: The azanediyl linkages are introduced by reacting the anthraquinone core with appropriate amines under controlled conditions.
Attachment of Butanal Groups: The final step involves the reaction of the intermediate compound with butanal in the presence of a catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-((9,10-Dioxo-9,10-dihydroanthracene-1,8-diyl)bis(azanediyl))dibutanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The azanediyl and butanal groups can undergo substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Wissenschaftliche Forschungsanwendungen
3,3’-((9,10-Dioxo-9,10-dihydroanthracene-1,8-diyl)bis(azanediyl))dibutanal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,3’-((9,10-Dioxo-9,10-dihydroanthracene-1,8-diyl)bis(azanediyl))dibutanal involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo redox reactions, which can influence various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-DPPEAQ: A phosphonate-functionalized anthraquinone used in redox flow batteries.
Alizarin Red S: A dye with similar anthraquinone structure.
Methyl 3,8-dihydroxy-1-methyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylate: Another anthraquinone derivative.
Uniqueness
3,3’-((9,10-Dioxo-9,10-dihydroanthracene-1,8-diyl)bis(azanediyl))dibutanal is unique due to its specific structural features, including the azanediyl linkages and butanal groups. These structural elements confer distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
89734-97-4 |
|---|---|
Molekularformel |
C22H22N2O4 |
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
3-[[9,10-dioxo-8-(4-oxobutan-2-ylamino)anthracen-1-yl]amino]butanal |
InChI |
InChI=1S/C22H22N2O4/c1-13(9-11-25)23-17-7-3-5-15-19(17)22(28)20-16(21(15)27)6-4-8-18(20)24-14(2)10-12-26/h3-8,11-14,23-24H,9-10H2,1-2H3 |
InChI-Schlüssel |
JZDVYOXDVIRHKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC=O)NC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3NC(C)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



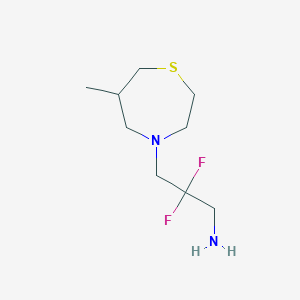




![5-methyl-1-[2-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B13148040.png)
![1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]propan-1-one](/img/structure/B13148054.png)


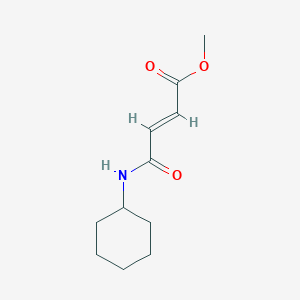
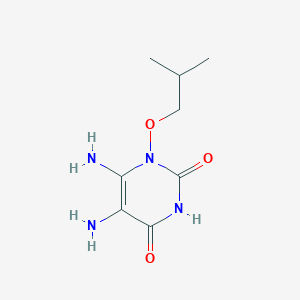
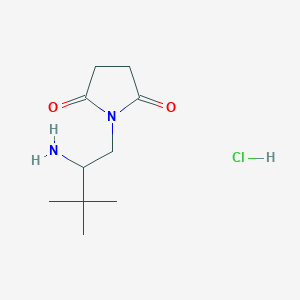
![7-(3-Bromophenyl)-7H-dibenzo[c,g]carbazole](/img/structure/B13148081.png)
